

The Fundamental Chemistry of 4-tert-Butylcatechol (TBC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcatechol (TBC), with the chemical formula C₁₀H₁₄O₂, is a substituted catechol derivative of significant industrial and research interest.[1][2] It is characterized by a catechol ring with a tert-butyl group attached at the 4-position. This bulky alkyl group imparts unique properties to the molecule, influencing its solubility, reactivity, and applications.[2] TBC is primarily recognized for its role as a highly effective polymerization inhibitor for various monomers, including styrene and butadiene.[1][3] Beyond this principal application, it also serves as an antioxidant, a stabilizer in various chemical formulations, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This guide provides a comprehensive overview of the fundamental chemistry of TBC, including its physicochemical properties, synthesis, reaction mechanisms, and analytical methods.

Physicochemical Properties

4-tert-Butylcatechol is a white to light-tan crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 4-tert-

Butylcatechol

Property Property	Value	References
IUPAC Name	4-(tert-butyl)benzene-1,2-diol	[5]
CAS Number	98-29-3	[5]
Molecular Formula	C10H14O2	[5]
Molecular Weight	166.22 g/mol	[5]
Melting Point	52-55 °C	[6]
Boiling Point	285 °C	[6]
Density	1.049 g/cm ³	[6]
Vapor Pressure	<1 hPa at 25 °C	[6]
Flash Point	>110 °C	[7]
рКа	9.92 ± 0.10	[6]

Table 2: Solubility of 4-tert-Butylcatechol

Solvent	Solubility (g/100 mL) at 25 °C	References
Water	0.2	[7]
Water (80 °C)	Slightly soluble	[3]
Methanol	500	[7]
Ethanol	Soluble (1g/10mL)	[8][9]
Acetone	240	[7]
Benzene	80	[7]
Toluene	170	[7]
Carbon Tetrachloride	Soluble	[3]

Synthesis of 4-tert-Butylcatechol

The most common industrial synthesis of 4-tert-Butylcatechol is through the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene.

Logical Workflow for TBC Synthesis

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-tert-Butylcatechol.

Detailed Experimental Protocol: Synthesis from Catechol and tert-Butanol

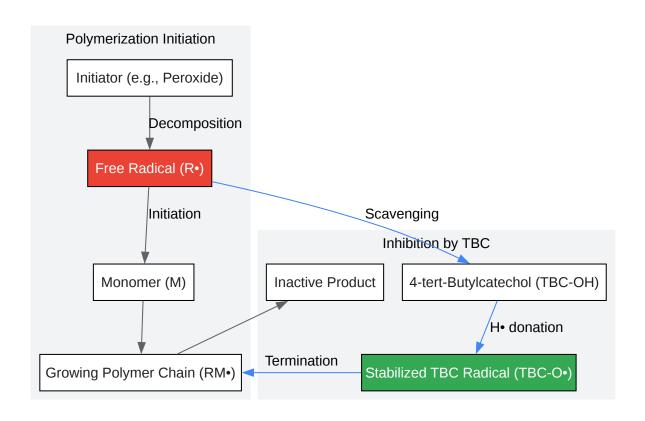
This protocol describes a representative lab-scale synthesis of 4-tert-Butylcatechol.

Materials:

- Catechol
- tert-Butanol
- Phosphoric acid (85%)
- Xylene
- · Saturated sodium chloride solution
- Anhydrous magnesium sulfate

- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in xylene.
- Addition of Reagents: Add tert-butanol to the catechol solution, followed by the slow addition
 of phosphoric acid as the catalyst. The molar ratio of catechol to tert-butanol is typically
 optimized for the specific scale and conditions.
- Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium chloride solution to neutralize the acid and remove water-soluble impurities.
- Extraction: Separate the organic layer.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the xylene under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 4-tert-Butylcatechol.

Mechanism of Action: Polymerization Inhibition

4-tert-Butylcatechol's primary function as a polymerization inhibitor stems from its ability to act as a radical scavenger.[10] In the presence of free radicals, which initiate polymerization, TBC donates a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it and terminating the polymerization chain.[10] The resulting TBC radical is stabilized by resonance and the steric hindrance of the bulky tert-butyl group, making it less reactive and unlikely to initiate new polymer chains.

Signaling Pathway of Radical Scavenging

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-tert-Butylcatechol Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]
- 4. academicjournals.org [academicjournals.org]
- 5. 4-tert-Butylcatechol | C10H14O2 | CID 7381 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 98-29-3 CAS MSDS (4-tert-Butylcatechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]
- 9. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Fundamental Chemistry of 4-tert-Butylcatechol (TBC): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072544#4-tert-butylcatechol-tbc-fundamental-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com